molecular formula C20H23N5O3 B2615802 3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899399-66-7

3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2615802
CAS RN: 899399-66-7
M. Wt: 381.436
InChI Key: FINWWILTZZMEAC-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a hydroxypropyl group, a trimethyl group, a tolyl group, and an imidazo[2,1-f]purine-2,4-dione group . The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The imidazo[2,1-f]purine-2,4-dione group is a heterocyclic compound that contains nitrogen atoms.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. The tolyl group could exist in three possible structural isomers (ortho, meta, and para) depending on the relative position of the methyl and the R substituent on the aromatic ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the hydroxypropyl group might undergo reactions typical of alcohols, while the tolyl group might participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the hydroxypropyl group might increase its solubility in polar solvents, while the tolyl group might increase its solubility in nonpolar solvents .

Scientific Research Applications

Chemical Synthesis and Properties

Research on mesoionic purinone analogs, which share a structural relationship with the specified compound, highlights the synthesis and properties of these analogs. Mesoionic compounds, characterized by their unique electronic distributions, have been synthesized through various methods, including intramolecular alkylation and reactions with dimethyl acetylene dicarboxylate to produce novel cyclic compounds through 1,3-dipolar cycloaddition reactions (Coburn & Taylor, 1982). Similarly, the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones has been achieved through the intramolecular alkylation of corresponding mesyloxyethyl derivatives, demonstrating the compound's synthetic versatility (Simo, Rybár, & Alföldi, 1998).

Biological Activity and Therapeutic Potential

Imidazo[2,1-f]purine derivatives have been evaluated for their potential as antidepressant agents through the study of their serotonin receptor affinity and phosphodiesterase inhibitor activity. Selected compounds have shown promise in preliminary pharmacological studies, including potential antidepressant effects in animal models, which indicates their potential therapeutic applications (Zagórska et al., 2016). Additionally, the structure-activity relationship studies of a series of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists further highlight the compound's potential in modulating receptor activity, which is crucial for developing new therapeutic strategies for various diseases (Baraldi et al., 2008).

properties

IUPAC Name

2-(3-hydroxypropyl)-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-7-5-8-15(11-12)24-13(2)14(3)25-16-17(21-19(24)25)22(4)20(28)23(18(16)27)9-6-10-26/h5,7-8,11,26H,6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINWWILTZZMEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

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